3-Chloro-3-methyl-5-phenyloxolan-2-one
Description
3-Chloro-3-methyl-5-phenyloxolan-2-one is a five-membered lactone (cyclic ester) with a phenyl group at position 5 and chloro and methyl substituents at position 3. Its molecular formula is C₁₀H₉ClO₂, and its structure features an oxygen atom in the oxolanone ring. This compound’s reactivity and applications are influenced by its electron-withdrawing chloro group, steric hindrance from the methyl group, and the aromatic phenyl moiety.
Properties
CAS No. |
15121-77-4 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-chloro-3-methyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
IVPWPXOKZYCQNZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Other CAS No. |
15121-77-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
Ring Systems: Oxolanone (Target): A five-membered lactone with one oxygen atom. The absence of nitrogen distinguishes it from oxazolidinones and pyridazinones. Oxazolidinone (C₁₀H₁₀ClNO₂): Contains both oxygen and nitrogen, enabling hydrogen bonding and diverse reactivity (e.g., antimicrobial agents) . Isothiazolinone (C₄H₄ClNOS): Sulfur and nitrogen in the ring confer biocidal properties but increase toxicity risks . Pyridazinone (C₁₃H₁₀ClF₃N₃O): Six-membered ring with two nitrogens; trifluoromethyl group enhances lipophilicity and metabolic stability .
5-C₆H₅ provides aromatic stabilization, contrasting with the pyridazinone’s trifluoromethylphenyl group, which introduces strong electron-withdrawing effects . The oxazolidinone’s 5-CH₂Cl group may undergo hydrolysis or nucleophilic substitution more readily than the target’s 3-Cl .
Physicochemical and Functional Differences
Reactivity: Lactones like the target compound are prone to ring-opening reactions under basic or nucleophilic conditions. The oxazolidinone’s nitrogen allows for additional reactivity (e.g., forming amides) . Isothiazolinones exhibit rapid biocidal action due to sulfur’s electrophilicity but require strict handling protocols to avoid dermal toxicity .
Potential Applications: The target’s lactone structure suggests utility in polymer synthesis or prodrug design. Pyridazinones and oxazolidinones are often explored for medicinal chemistry due to their heteroatom-rich scaffolds .
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